Cas no 7472-54-0 (p-Benzanisidide)

p-Benzanisidide structure
p-Benzanisidide structure
商品名:p-Benzanisidide
CAS番号:7472-54-0
MF:C14H13NO2
メガワット:227.2585
MDL:MFCD00025788
CID:565968
PubChem ID:87563802

p-Benzanisidide 化学的及び物理的性質

名前と識別子

    • Benzamide,N-(4-methoxyphenyl)-
    • p-Benzanisidide
    • N-(4-methoxyphenyl)benzamide
    • N-Benzoyl-p-anisidine
    • 4'-Methoxybenzanilide
    • N-(4-Methoxy-phenyl)-benzamide
    • 4Methoxybenzanilide
    • N-(4-Methoxyphenyl)benzoic acid amide
    • Benzamide, N-(4-methoxyphenyl)-
    • Benzamide, N-(p-methoxyphenyl)-
    • NSC401969
    • Maybridge1_008836
    • N-benzoyl-p-methoxyaniline
    • Oprea1_228986
    • Oprea1_534138
    • MLS002206488
    • ARONIS001560
    • N-BENZOYL-PARA-ANISIDINE
    • HMS566J14
    • KEEBHMMB
    • HMS2202P09
    • CS-0179398
    • 7472-54-0
    • B0815
    • AKOS000491203
    • SB80147
    • A838205
    • Q63409257
    • DTXSID90225705
    • NSC 401969
    • SMR001295304
    • SR-01000395727
    • SR-01000395727-1
    • MFCD00025788
    • AS-47838
    • SCHEMBL4963650
    • F16334
    • KEEBHMMBUBEEOV-UHFFFAOYSA-N
    • SY051292
    • CHEMBL1593570
    • EU-0000964
    • FT-0636498
    • HMS3345D21
    • AF-684/00250059
    • NSC-401969
    • NCGC00247409-01
    • STK091328
    • DB-055901
    • MDL: MFCD00025788
    • インチ: 1S/C14H13NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16)
    • InChIKey: KEEBHMMBUBEEOV-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

  • せいみつぶんしりょう: 227.09500
  • どういたいしつりょう: 227.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 38.3
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 155°C
  • ふってん: 290.2±23.0 °C at 760 mmHg
  • フラッシュポイント: 129.3±22.6 °C
  • 屈折率: 1.619
  • PSA: 38.33000
  • LogP: 3.02050
  • じょうきあつ: 0.0±0.6 mmHg at 25°C
  • ようかいせい: 使用できません

p-Benzanisidide セキュリティ情報

p-Benzanisidide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

p-Benzanisidide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160375-100g
p-Benzanisidide
7472-54-0 ≥98%
100g
¥1699.90 2023-09-01
Ambeed
A106465-100g
N-(4-Methoxyphenyl)benzamide
7472-54-0 98%
100g
$240.0 2024-04-17
eNovation Chemicals LLC
D748914-25g
P-BENZANISIDIDE
7472-54-0 98.0%
25g
$105 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X77065-25g
N-(4-Methoxyphenyl)benzamide
7472-54-0 98%
25g
¥738.0 2023-09-05
eNovation Chemicals LLC
D748914-100g
p-Benzanisidide
7472-54-0 98.0%
100g
$265 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250068-1g
N-(4-Methoxyphenyl)benzamide
7472-54-0 98%
1g
¥57.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0815-25G
p-Benzanisidide
7472-54-0 >98.0%(GC)(N)
25g
¥450.00 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250068-100g
N-(4-Methoxyphenyl)benzamide
7472-54-0 98%
100g
¥2203.00 2024-07-28
TRC
B120593-2.5g
p-Benzanisidide
7472-54-0
2.5g
$ 95.00 2022-06-07
abcr
AB137088-25g
p-Benzanisidide, 98%; .
7472-54-0 98%
25g
€105.60 2023-09-18

p-Benzanisidide 合成方法

p-Benzanisidide 関連文献

p-Benzanisidideに関する追加情報

Professional Introduction to Compound with CAS No. 7472-54-0 and Product Name: p-Benzanisidide

p-Benzanisidide, identified by the Chemical Abstracts Service registry number CAS No. 7472-54-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic amide derivative has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and as a key intermediate in the development of bioactive molecules. The structural uniqueness of p-Benzanisidide lies in its benzene ring substituted with an amide group and an anisyl moiety, which endows it with distinct chemical properties and reactivity patterns. These characteristics make it a valuable building block for designing novel therapeutic agents and exploring new synthetic pathways.

The compound's molecular structure, featuring a phenyl ring linked to an amide functionality via a methylene bridge, contributes to its stability and reactivity under various conditions. This stability is particularly advantageous in pharmaceutical applications, where the compound can serve as a scaffold for drug design without undergoing unwanted degradation. The presence of the anisyl group further enhances its utility by providing a site for further functionalization, enabling chemists to tailor its properties for specific biological targets.

In recent years, p-Benzanisidide has been extensively studied for its potential in medicinal chemistry. Its derivatives have been explored as inhibitors of various enzymes and receptors involved in human diseases. For instance, modifications of the benzene ring or the amide group have led to compounds with anti-inflammatory, antiviral, and anticancer properties. The versatility of p-Benzanisidide as a precursor has made it a cornerstone in the synthesis of small-molecule drugs targeting complex diseases.

One of the most compelling aspects of p-Benzanisidide is its role in the development of protease inhibitors. Proteases are enzymes that play crucial roles in numerous biological processes, including viral replication and tumor progression. By designing molecules that mimic or inhibit these enzymes, researchers can develop effective therapeutic strategies. The amide group in p-Benzanisidide provides a hydrogen bond donor/acceptor pair that can interact with the active sites of proteases, making it an ideal candidate for drug design. Recent studies have demonstrated that derivatives of p-Benzanisidide can effectively inhibit proteases such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammation.

The synthesis of p-Benzanisidide itself is another area of active research. Chemists have developed efficient methods for its preparation, often involving condensation reactions between anisaldehyde and urea or thiourea derivatives under acidic or basic conditions. These synthetic routes are scalable and can be adapted for industrial production. Additionally, green chemistry principles have been applied to improve the sustainability of these processes, reducing waste and minimizing hazardous byproducts.

The pharmacological properties of p-Benzanisidide have also been investigated in preclinical models. Studies have shown that certain derivatives exhibit significant biological activity without causing severe side effects. For example, one derivative has demonstrated potent antitumor activity by inhibiting the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis. These findings highlight the potential of p-Benzanisidide as a lead compound for further drug development.

Another exciting application of p-Benzanisidide is in the field of materials science. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. These complexes have applications in catalysis, sensing, and even as components in advanced materials such as metal-organic frameworks (MOFs). The unique electronic properties of these complexes make them attractive for use in electronic devices and sensors.

The future prospects for p-Benzanisidide are promising, with ongoing research focusing on expanding its applications across multiple domains. Advances in computational chemistry are enabling researchers to predict new derivatives with enhanced biological activity more efficiently than ever before. This synergy between experimental synthesis and computational modeling is accelerating the discovery process.

In conclusion,CAS No 7472-54-0 represents a compound that embodies innovation at the intersection of organic chemistry and pharmaceutical science. Its structural features make it a versatile intermediate with broad applications ranging from drug development to materials science. As research continues to uncover new possibilities, p-benzanisidide will undoubtedly remain at forefrontof scientific exploration.

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